1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 15625 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is predicted to be stable at room temperature , suggesting it may have suitable stability under standard environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-DOXHZN involves the conjugation of Doxorubicin with a maleimidocaproyl hydrazone linker. The process typically includes the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent.
Conjugation with Maleimidocaproyl Hydrazone: The activated Doxorubicin is then conjugated with maleimidocaproyl hydrazone under controlled conditions to form MC-DOXHZN
Industrial Production Methods
Industrial production of MC-DOXHZN follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Doxorubicin and maleimidocaproyl hydrazone are synthesized and purified.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as crystallization and chromatography to obtain high-purity MC-DOXHZN
Chemical Reactions Analysis
Types of Reactions
MC-DOXHZN undergoes several types of chemical reactions, including:
Hydrolysis: The hydrazone linkage is susceptible to hydrolysis under acidic conditions, releasing Doxorubicin.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in biological environments
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to induce hydrolysis of the hydrazone linkage.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride
Major Products Formed
Hydrolysis: The primary product of hydrolysis is Doxorubicin.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of MC-DOXHZN and its derivatives
Scientific Research Applications
MC-DOXHZN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and targeted drug delivery systems.
Biology: Employed in cellular studies to investigate the mechanisms of drug uptake and release.
Medicine: Utilized in preclinical studies for cancer treatment, particularly in targeted chemotherapy.
Industry: Applied in the development of advanced drug delivery systems and formulations
Comparison with Similar Compounds
MC-DOXHZN can be compared with other similar compounds, such as:
Doxorubicin: The parent compound, which lacks the targeted delivery capability of MC-DOXHZN.
Aldoxorubicin: Another prodrug of Doxorubicin with a different linker, offering alternative pharmacokinetic properties.
Camptothecin: A topoisomerase I inhibitor with a different mechanism of action
MC-DOXHZN is unique due to its acid-sensitive hydrazone linkage, which allows for targeted drug release in acidic tumor microenvironments .
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYHZZFVMCOKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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